2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide
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Overview
Description
2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(2H-1,2,3-triazol-2-yl)aniline with 2-bromo-N-(tert-butoxycarbonyl)propanamide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. After the reaction, the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the creation of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-stacking interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, making the compound a candidate for therapeutic applications .
Comparison with Similar Compounds
2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide can be compared with other similar compounds such as:
5-Amino-2H-1,2,3-triazole: This compound also contains a triazole ring but lacks the phenyl and propanamide groups, making it less versatile in terms of chemical reactivity and applications.
4-Azido-1,2,3-triazole: This compound features an azido group, which makes it more reactive and potentially more hazardous to handle compared to this compound
The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C11H13N5O |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-amino-N-[4-(triazol-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C11H13N5O/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-13-6-7-14-16/h2-8H,12H2,1H3,(H,15,17) |
InChI Key |
AIMMQNPDPCYNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2N=CC=N2)N |
Origin of Product |
United States |
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